molecular formula C4H5N3O B1204986 1H-Imidazol-4-carboxamid CAS No. 26832-08-6

1H-Imidazol-4-carboxamid

Katalognummer: B1204986
CAS-Nummer: 26832-08-6
Molekulargewicht: 111.1 g/mol
InChI-Schlüssel: ZBNZAJFNDPPMDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazole-4-carboxamide is a heterocyclic organic compound that features an imidazole ring with a carboxamide group at the fourth position

Biochemische Analyse

Biochemical Properties

1H-Imidazole-4-carboxamide is an intermediate in the biosynthesis of purines, specifically inosine monophosphate (IMP). It interacts with several enzymes and proteins, including AMP-activated protein kinase (AMPK), which is activated by 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a derivative of 1H-Imidazole-4-carboxamide . This interaction plays a crucial role in cellular energy homeostasis and metabolic regulation. Additionally, 1H-Imidazole-4-carboxamide is involved in the synthesis of nucleotide antibiotics, such as bredinin .

Cellular Effects

1H-Imidazole-4-carboxamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The activation of AMPK by AICAR leads to increased glucose uptake and fatty acid oxidation, which enhances cellular energy production . This compound also affects gene expression by modulating the activity of transcription factors involved in metabolic regulation. Furthermore, 1H-Imidazole-4-carboxamide has been shown to inhibit nociceptive signaling in the spinal cord, demonstrating its potential therapeutic effects .

Molecular Mechanism

The molecular mechanism of 1H-Imidazole-4-carboxamide involves its interaction with AMPK and other biomolecules. AICAR, a derivative of 1H-Imidazole-4-carboxamide, binds to the AMPK γ-subunit, leading to its activation . This activation results in the phosphorylation of downstream targets involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC) and mammalian target of rapamycin (mTOR). Additionally, 1H-Imidazole-4-carboxamide can inhibit enzyme activity by binding to the active site, as seen in its interaction with poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Imidazole-4-carboxamide can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that AICAR, a derivative of 1H-Imidazole-4-carboxamide, remains stable under physiological conditions and can exert sustained effects on cellular metabolism . Prolonged exposure to high concentrations of 1H-Imidazole-4-carboxamide may lead to cellular toxicity and adverse effects .

Dosage Effects in Animal Models

The effects of 1H-Imidazole-4-carboxamide in animal models are dose-dependent. Low to moderate doses of this compound have been shown to enhance metabolic activity and improve glucose homeostasis . High doses can result in toxic effects, including liver damage and impaired cellular function . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1H-Imidazole-4-carboxamide is involved in several metabolic pathways, including the de novo synthesis of purines. It serves as a precursor for the synthesis of inosine monophosphate (IMP) and other purine nucleotides . The compound interacts with enzymes such as phosphoribosyl pyrophosphate (PRPP) amidotransferase and adenylosuccinate lyase, which are essential for purine biosynthesis . Additionally, 1H-Imidazole-4-carboxamide can influence metabolic flux and metabolite levels by modulating the activity of key enzymes .

Transport and Distribution

The transport and distribution of 1H-Imidazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. AICAR, a derivative of 1H-Imidazole-4-carboxamide, is transported into cells via nucleoside transporters . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its metabolic effects . The distribution of 1H-Imidazole-4-carboxamide is influenced by its interaction with binding proteins and other cellular components .

Subcellular Localization

The subcellular localization of 1H-Imidazole-4-carboxamide is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The localization of 1H-Imidazole-4-carboxamide is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity of 1H-Imidazole-4-carboxamide is dependent on its localization, as it interacts with different biomolecules in distinct cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Imidazole-4-carboxamide can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a nickel catalyst can lead to the formation of disubstituted imidazoles under mild conditions . Another method involves the intramolecular cyclization of amines followed by elimination and aromatization steps .

Industrial Production Methods: Industrial production of 1H-Imidazole-4-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.

    Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid, while reduction could produce 1H-imidazole-4-carboxamide derivatives with amine groups.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name

1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNZAJFNDPPMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181325
Record name Imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26832-08-6
Record name 1H-Imidazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26832-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026832086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazole-4-carboxamide
Reactant of Route 2
1H-Imidazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1H-Imidazole-4-carboxamide
Reactant of Route 4
1H-Imidazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1H-Imidazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1H-Imidazole-4-carboxamide
Customer
Q & A

Q1: What is the molecular formula and weight of Imidazole-4-carboxamide?

A1: Imidazole-4-carboxamide has the molecular formula C4H5N3O and a molecular weight of 111.10 g/mol.

Q2: What spectroscopic data is available for characterizing Imidazole-4-carboxamide?

A2: The provided research articles mention characterization using IR, 1H NMR, 13C NMR, and mass spectrometry. [, , ]

Q3: How does Imidazole-4-carboxamide interact with Protein Kinase C-iota (PKC-ι)?

A3: Imidazole-4-carboxamide derivatives, specifically 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), exhibit specific inhibitory activity against PKC-ι by targeting a unique sequence (amino acid residues 469–475) within its catalytic domain. [, , ]

Q4: What are the downstream effects of PKC-ι inhibition by Imidazole-4-carboxamide derivatives?

A4: Inhibition of PKC-ι by Imidazole-4-carboxamide derivatives leads to several downstream effects, including:

  • Reduced cell growth and proliferation: Observed in various cancer cell lines, including prostate, breast, and glioma. [, , , ]
  • Induction of apoptosis: Triggered in several cancer cell types, contributing to the anti-cancer effects. [, , , ]
  • Inhibition of tumor growth: Demonstrated in in vivo studies using xenograft models of prostate cancer, breast cancer, and glioma. [, , ]
  • Downregulation of NF-κB signaling: This effect contributes to reduced cell survival and proliferation in prostate cancer cells. []
  • Modulation of various signaling pathways: These include SHH, FAK/paxillin, PI3K/Akt, and TGF-β pathways, impacting cell proliferation, survival, and invasiveness. [, , , ]

Q5: How does the structure of Imidazole-4-carboxamide derivatives affect their activity against PKC-ι?

A5: Research suggests that structural modifications to the Imidazole-4-carboxamide scaffold can significantly impact its activity, potency, and selectivity towards PKC-ι. For example, the introduction of specific substituents at the 1-position and modifications to the 5-amino group have been shown to influence the inhibitory activity. [, , ] Further research is needed to fully elucidate the structure-activity relationship (SAR) and optimize the design of more potent and selective PKC-ι inhibitors based on this scaffold.

Q6: Are there any formulation strategies to improve the stability, solubility, or bioavailability of Imidazole-4-carboxamide and its derivatives?

A7: Research highlights the incorporation of silicon dioxide in tablet formulations of 5-hydroxy-1H-imidazole-4-carboxamide to improve its stability and releasability. [] Additionally, packaging the solid preparation with desiccants, reducing agents, or moisture absorbers has been investigated to minimize discoloration and enhance storage stability. [, ] Further research is warranted to explore additional formulation approaches that optimize the delivery and efficacy of Imidazole-4-carboxamide derivatives.

Q7: Which analytical methods are used to characterize and quantify Imidazole-4-carboxamide and its derivatives?

A7: The research articles mention a variety of analytical methods used for characterizing and quantifying Imidazole-4-carboxamide and its derivatives. These methods include:

  • Spectroscopic techniques: IR, 1H NMR, 13C NMR, and mass spectrometry are utilized for structural characterization. [, , ]
  • Chromatographic techniques: While not explicitly mentioned for this specific compound, high-performance liquid chromatography (HPLC) is commonly employed for separating and quantifying drug molecules and could be applicable here. []

Q8: What are the potential therapeutic applications of Imidazole-4-carboxamide derivatives?

A8: Research suggests that Imidazole-4-carboxamide derivatives, particularly those exhibiting PKC-ι inhibitory activity, hold promise as potential therapeutics for various types of cancer, including:

  • Prostate cancer: In vitro and in vivo studies have shown promising results in inhibiting the growth and proliferation of prostate cancer cells. [, ]
  • Breast cancer: Imidazole-4-carboxamide derivatives have demonstrated efficacy in reducing tumor growth in breast cancer models. []
  • Glioma: Preclinical studies suggest potential therapeutic benefits of PKC-ι inhibitors in treating glioma. [, , ]
  • Melanoma: Compounds like 4-S-CAC, while not directly derived from Imidazole-4-carboxamide but structurally similar, have shown antimelanoma effects in preclinical models. []

Q9: What are the known resistance mechanisms associated with Imidazole-4-carboxamide derivatives?

A11: Although limited information is available on resistance mechanisms specific to Imidazole-4-carboxamide derivatives, one study observed resistance inflection in liver cancer cells at higher concentrations of ICA-1S, potentially due to the activation of drug efflux pumps. [] This highlights the need to further investigate potential resistance mechanisms and develop strategies to overcome them.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.